![molecular formula C25H21N B14665819 N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline CAS No. 38801-65-9](/img/structure/B14665819.png)
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including organic chemistry, materials science, and photophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization from solvents like ethyl acetate and diethyl ether .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline exerts its effects is primarily through its interaction with molecular targets via π-π stacking and hydrophobic interactions. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the dimethylaniline group can engage in hydrogen bonding and other non-covalent interactions. These properties make it an effective probe in various biochemical and biophysical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(pyren-1-yl)aniline
- N,N-Diphenyl-4-(pyren-1-yl)aniline
- N,N-Dimethyl-4-(pyridin-2-yl)aniline
Uniqueness
N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline is unique due to its specific structural configuration, which combines the fluorescence properties of pyrene with the electron-donating characteristics of dimethylaniline. This combination enhances its utility in various applications, particularly in the fields of fluorescence spectroscopy and optoelectronics .
Propriétés
Numéro CAS |
38801-65-9 |
|---|---|
Formule moléculaire |
C25H21N |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C25H21N/c1-26(2)22-13-6-17(7-14-22)16-21-11-10-20-9-8-18-4-3-5-19-12-15-23(21)25(20)24(18)19/h3-15H,16H2,1-2H3 |
Clé InChI |
ZYUBOOBDWFIJJI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
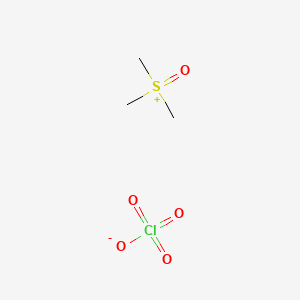
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
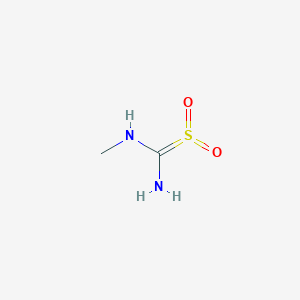
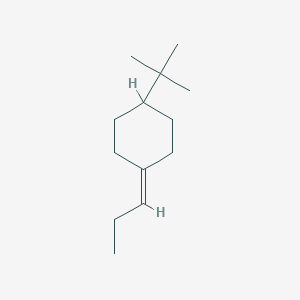
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
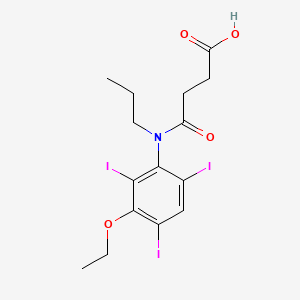
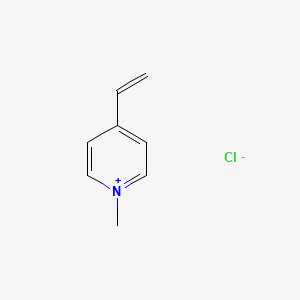
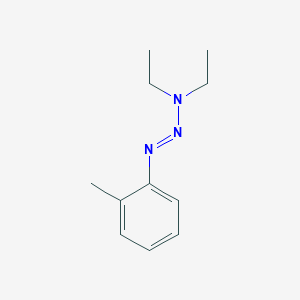
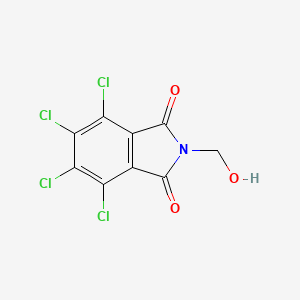
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
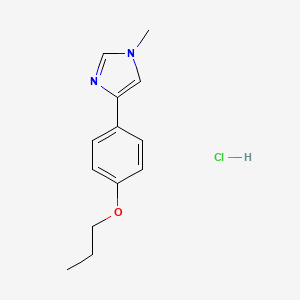
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
